4-hydrazino-N-(4-iodophenyl)-4-oxobutanamide
Overview
Description
4-hydrazino-N-(4-iodophenyl)-4-oxobutanamide is an organic compound that features a hydrazine group, an iodophenyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazino-N-(4-iodophenyl)-4-oxobutanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodoaniline and succinic anhydride.
Formation of Intermediate: 4-iodoaniline reacts with succinic anhydride to form N-(4-iodophenyl)-4-oxobutanamide.
Hydrazination: The intermediate is then treated with hydrazine hydrate to introduce the hydrazino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-hydrazino-N-(4-iodophenyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy compounds.
Reduction: The carbonyl group in the butanamide backbone can be reduced to form alcohol derivatives.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Alcohol derivatives of the butanamide backbone.
Substitution: Compounds with different substituents replacing the iodine atom.
Scientific Research Applications
4-hydrazino-N-(4-iodophenyl)-4-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-hydrazino-N-(4-iodophenyl)-4-oxobutanamide depends on its specific application:
Biological Targets: It may interact with enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: The compound could affect various biochemical pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
4-hydrazino-N-(4-bromophenyl)-4-oxobutanamide: Similar structure but with a bromine atom instead of iodine.
4-hydrazino-N-(4-chlorophenyl)-4-oxobutanamide: Similar structure but with a chlorine atom instead of iodine.
4-hydrazino-N-(4-fluorophenyl)-4-oxobutanamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
4-hydrazino-N-(4-iodophenyl)-4-oxobutanamide is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules. The iodine atom can also be a useful handle for further functionalization or radiolabeling in research applications.
Properties
IUPAC Name |
4-hydrazinyl-N-(4-iodophenyl)-4-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN3O2/c11-7-1-3-8(4-2-7)13-9(15)5-6-10(16)14-12/h1-4H,5-6,12H2,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCPJTOAPZUSOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)NN)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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